molecular formula C4H3F3N2S B12946468 3-(Trifluoromethyl)isothiazol-5-amine

3-(Trifluoromethyl)isothiazol-5-amine

Cat. No.: B12946468
M. Wt: 168.14 g/mol
InChI Key: ZCZHIQYIDNOURX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isothiazol-5-amine is a heterocyclic compound that belongs to the class of isothiazoles It is characterized by the presence of a trifluoromethyl group attached to the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isothiazol-5-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using trifluoromethyl sulfonyl sodium (CF3SO2Na) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isothiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted isothiazoles.

Scientific Research Applications

3-(Trifluoromethyl)isothiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isothiazol-5-amine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, leading to its biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the trifluoromethyl group and the isothiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C4H3F3N2S

Molecular Weight

168.14 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-thiazol-5-amine

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2

InChI Key

ZCZHIQYIDNOURX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C(F)(F)F)N

Origin of Product

United States

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